1-p-Tolyl-cyclohexanecarbonyl chloride CAS number 676348-46-2
1-p-Tolyl-cyclohexanecarbonyl chloride CAS number 676348-46-2
An In-Depth Technical Guide to 1-p-Tolyl-cyclohexanecarbonyl chloride (CAS 676348-46-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-p-Tolyl-cyclohexanecarbonyl chloride is a specialized acyl chloride derivative that, while commercially available, remains a compound of niche interest within the broader landscape of chemical synthesis and drug discovery.[1] Its structure, featuring a tolyl group attached to a cyclohexane ring at the same carbon as the carbonyl chloride, presents a unique combination of steric bulk and reactivity, suggesting its utility as a scaffold or building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, a plausible and detailed synthetic pathway, its predicted reactivity, potential applications in medicinal chemistry, and essential safety and handling protocols. Given the limited publicly available data on this specific molecule, this paper draws upon established principles of organic chemistry and data from analogous compounds to offer a thorough and scientifically grounded perspective.
Chemical and Physical Properties
The fundamental properties of 1-p-Tolyl-cyclohexanecarbonyl chloride are summarized below. Spectroscopic and detailed physical data are not widely published; therefore, predicted characteristics based on its structure and analogous compounds are included.
| Property | Value | Source |
| CAS Number | 676348-46-2 | [1] |
| Molecular Formula | C14H17ClO | [1] |
| Molecular Weight | 236.74 g/mol | [1] |
| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid | Inferred from similar acyl chlorides |
| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., DCM, THF, toluene) and reactive with protic solvents (e.g., water, alcohols).[2] | Inferred from general acyl chloride properties |
| Boiling Point | Not reported. Predicted to be high due to its molecular weight, likely requiring vacuum distillation. | Inferred |
| Melting Point | Not reported. |
Proposed Synthesis Pathway
A robust synthesis of 1-p-Tolyl-cyclohexanecarbonyl chloride can be envisioned in a two-step process starting from 1-(p-tolyl)cyclohexane-1-carbonitrile. This precursor is a known compound and serves as a logical starting point for generating the required carboxylic acid intermediate.
Workflow for the Synthesis of 1-p-Tolyl-cyclohexanecarbonyl chloride
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 1-(p-Tolyl)cyclohexane-1-carboxylic acid
The initial step involves the hydrolysis of the nitrile group of 1-(p-tolyl)cyclohexane-1-carbonitrile to a carboxylic acid. This transformation can be effectively achieved under acidic conditions.
Experimental Protocol:
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Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(p-tolyl)cyclohexane-1-carbonitrile.
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Reagent Addition: Add a 50% aqueous solution of sulfuric acid.
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Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and pour it over ice. The carboxylic acid product will likely precipitate as a solid.
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Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Step 2: Synthesis of 1-p-Tolyl-cyclohexanecarbonyl chloride
The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a common and effective method, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[3][4][5]
Experimental Protocol:
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Setup: In a fume hood, equip a round-bottom flask with a reflux condenser (fitted with a drying tube or gas outlet to a scrubber) and a magnetic stirrer.
-
Reagents: Add 1-(p-tolyl)cyclohexane-1-carboxylic acid to the flask, followed by an excess of thionyl chloride. A small amount of dimethylformamide (DMF) can be added as a catalyst.
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Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[4]
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Purification: Once the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to purify the 1-p-Tolyl-cyclohexanecarbonyl chloride.
Mechanism of Acyl Chloride Formation with Thionyl Chloride
Caption: Conversion of a carboxylic acid to an acyl chloride using thionyl chloride.[6]
Reactivity and Potential Applications in Drug Discovery
As an acyl chloride, 1-p-Tolyl-cyclohexanecarbonyl chloride is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, making it a valuable reagent for introducing the 1-p-tolyl-cyclohexanecarbonyl moiety into various molecular scaffolds.
Key Reactions:
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Amide Formation: Reacts readily with primary and secondary amines to form amides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.
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Ester Formation: Reacts with alcohols to form esters.
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Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst, forming a new carbon-carbon bond.
The structural features of this molecule—a rigid cyclohexyl ring and a substituted aromatic tolyl group—make it an interesting building block for drug discovery. The quaternary carbon center provides significant steric hindrance, which can be strategically employed to:
-
Enhance Metabolic Stability: The bulky group can shield adjacent functional groups from enzymatic degradation, potentially increasing the half-life of a drug candidate.
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Modulate Binding Affinity: The rigid conformation can lock a molecule into a specific orientation, potentially improving its binding to a biological target.
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Increase Lipophilicity: The cyclohexyl and tolyl groups increase the nonpolar character of a molecule, which can influence its ability to cross cell membranes.
While no specific biological activities have been reported for derivatives of 1-p-Tolyl-cyclohexanecarbonyl chloride in the public domain, its structural motifs are present in various classes of bioactive molecules. Its utility is likely found in proprietary drug discovery programs where novel scaffolds are required to explore new chemical space.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for 1-p-Tolyl-cyclohexanecarbonyl chloride. However, based on the known hazards of similar acyl chlorides like cyclohexanecarbonyl chloride, the following precautions are strongly advised.[2][7][8][9][10][11][12]
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Corrosive: Acyl chlorides are corrosive and can cause severe skin burns and eye damage.[7][8][9]
-
Lachrymator: Likely to be a lachrymator, causing irritation and tearing of the eyes.
-
Moisture Sensitive: Reacts with water, including moisture in the air, to produce hydrogen chloride (HCl) gas, which is corrosive and toxic upon inhalation.[11]
Handling and Storage:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9]
-
Inert Atmosphere: For reactions and storage, maintain an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[9][11]
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Spill and Waste: Absorb spills with an inert, dry material and dispose of as hazardous chemical waste. Neutralize waste with a weak base (e.g., sodium bicarbonate) with caution before disposal, following all local regulations.
Conclusion
1-p-Tolyl-cyclohexanecarbonyl chloride represents a potentially valuable, yet under-documented, chemical reagent. Its unique structural features offer synthetic chemists and drug discovery professionals an opportunity to introduce steric bulk and a defined three-dimensional architecture into new molecules. While its application is not widespread in published literature, the fundamental reactivity of its acyl chloride group, combined with the properties of its tolyl and cyclohexyl moieties, makes it a compelling tool for the synthesis of novel compounds with potential therapeutic applications. Adherence to rigorous safety protocols is paramount when working with this and other reactive acyl chlorides.
References
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Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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Scribd. (n.d.). Carboxylic Acid to Acid Chloride Conversion. Retrieved from [Link]
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JoVE. (2025, May 22). Video: Carboxylic Acids to Acid Chlorides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cyclohexanecarbonyl chloride. PubChem Compound Database. Retrieved from [Link]
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CP Lab Safety. (n.d.). 1-(P-TOLYL)-1-CYCLOHEXANECARBONITRILE, 250 mg. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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ScienceDirect. (n.d.). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Retrieved from [Link]
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YouTube. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis. Dr. Tania CS. Retrieved from [Link]
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OSTI.GOV. (1987, November 20). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(p-Tolyl)cyclopropanecarbonitrile. PubChem Compound Database. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Cyclohexanecarbonyl chloride (CAS 2719-27-9). Retrieved from [Link]
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